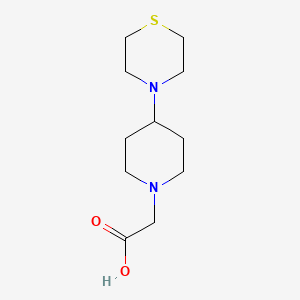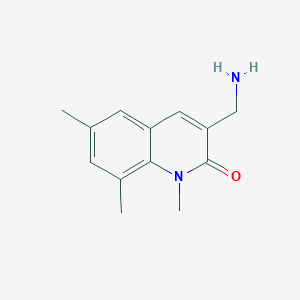
2-(4-Thiomorpholinopiperidin-1-yl)acetic acid
説明
“2-(4-Thiomorpholinopiperidin-1-yl)acetic acid” is a chemical compound . It’s also known as “Morpholin-4-yl-acetic acid hydrochloride” with the CAS Number: 89531-58-8 . The empirical formula is C6H12ClNO3 and the molecular weight is 181.62 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . Another example is the synthesis of 2-(piperidin-4-yl)acetic acid hydrochloride by reacting 2-(piperidin-4-yl)acetic acid hydrochloride with 4′-fluoroacetophenone in DMSO .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Thiomorpholinopiperidin-1-yl)acetic acid” are not available, there are studies on similar compounds. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were synthesized through reactions with various carbon-centered electrophiles .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids and their salts has been detailed, demonstrating the substance's role as a precursor in creating biologically active compounds. The synthesized compounds were structurally confirmed using modern physical-chemical analysis methods, highlighting the compound's foundational role in drug development (Safonov, Panasenko, & Knysh, 2017).
Chemical Reactivity and Selectivity
2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine demonstrates selective amination in acetic acid medium with bifunctional heterocyclic compounds containing amino and thioamide groups. This process, notable for its high yield and selectivity, underscores the significance of 2-(4-Thiomorpholinopiperidin-1-yl)acetic acid's reactivity and the importance of the medium in these reactions (Kolmakov, 2008).
Biological Activity and Applications
Antimycotic Activity
Compounds derived from the reaction of the hydrazide of thiophene-2-acetic acid with isothiocyanates, followed by cyclization, have shown promising antimycotic activity. This indicates potential therapeutic applications of derivatives of 2-(4-Thiomorpholinopiperidin-1-yl)acetic acid in treating fungal infections (Wujec, Pitucha, Dobosz, Kosikowska, & Malm, 2004).
Anticonvulsant Activity
Derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, synthesized from 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, have demonstrated notable anticonvulsant activity. This suggests the potential of 2-(4-Thiomorpholinopiperidin-1-yl)acetic acid derivatives in developing new anticonvulsive drugs (El Kayal et al., 2019).
Xanthine Oxidase Inhibitory Activity
Transition metal complexes of novel amino acid-bearing Schiff base ligands, derived from [1-(aminomethyl)cyclohexyl]acetic acid, have shown selective xanthine oxidase inhibitory activity. This indicates potential applications in treating diseases related to oxidative stress or hyperuricemia, like gout (Ikram et al., 2015).
Safety and Hazards
While specific safety and hazard information for “2-(4-Thiomorpholinopiperidin-1-yl)acetic acid” was not found, it’s important to handle all chemical compounds with care and follow safety protocols. For instance, acetic acid, a related compound, is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-(4-thiomorpholin-4-ylpiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c14-11(15)9-12-3-1-10(2-4-12)13-5-7-16-8-6-13/h10H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXHXNGCLMQJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1478663.png)

![2-(pyrrolidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478667.png)





![2-oxo-1-propyl-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478678.png)
![6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478679.png)

![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478681.png)
![7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478683.png)
![(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1478685.png)